molecular formula C13H12N2O B12904105 2-Benzyl-5-ethenylpyridazin-3(2H)-one CAS No. 825634-03-5

2-Benzyl-5-ethenylpyridazin-3(2H)-one

Cat. No.: B12904105
CAS No.: 825634-03-5
M. Wt: 212.25 g/mol
InChI Key: MGFSKHSQLWTOFW-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl group at position 2 and an ethenyl substituent at position 3. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is synthesized via alkylation of the parent pyridazinone scaffold, as exemplified in analogous protocols. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared by reacting the parent compound with halides in acetone under basic conditions (potassium carbonate), followed by purification via preparative TLC .

Properties

CAS No.

825634-03-5

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-benzyl-5-ethenylpyridazin-3-one

InChI

InChI=1S/C13H12N2O/c1-2-11-8-13(16)15(14-9-11)10-12-6-4-3-5-7-12/h2-9H,1,10H2

InChI Key

MGFSKHSQLWTOFW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=O)N(N=C1)CC2=CC=CC=C2

Origin of Product

United States

Biological Activity

The compound 2-Benzyl-5-ethenylpyridazin-3(2H)-one is part of a class of pyridazine derivatives that have garnered attention for their biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyridazinone core, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions that introduce various substituents at specific positions on the pyridazine ring to enhance biological activity.

Table 1: Structural Characteristics of this compound

ComponentDescription
Core StructurePyridazinone
SubstituentsBenzyl and ethenyl groups
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol

Anti-inflammatory Activity

Research indicates that compounds with a pyridazine core exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Key Findings:

  • Inhibition Rates : Compounds related to this structure demonstrated inhibition rates ranging from 58.95% to 87.35% against COX enzymes, surpassing standard anti-inflammatory drugs like phenylbutazone .
  • Selectivity Index : The selectivity index for certain derivatives was reported between 0.60 and 11.55, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have shown efficacy against various cancer cell lines, including A549 (lung cancer) and others.

Case Studies:

  • A549 Cell Line : Compounds with structural similarities exhibited IC50 values as low as 43.84 nM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyridazinone ring significantly affect biological activity:

  • Position 2 Substituents : The introduction of electron-withdrawing groups (like chlorine) enhances COX inhibition and selectivity.
  • Position 6 Modifications : The presence of methoxy groups at para or meta positions significantly increases COX-2 inhibitory activity compared to unsubstituted analogs .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition rates: 58.95% - 87.35%
AnticancerIC50 values as low as 43.84 nM
Selectivity IndexRange: 0.60 - 11.55

Comparison with Similar Compounds

Pyridazinone Derivatives

Pyridazinones with varying substituents at positions 2 and 5 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituent (Position 2) Substituent (Position 5) Synthesis Method Key Characteristics
5-Chloro-6-phenylpyridazin-3(2H)-one -H (parent compound) -Cl Alkylation with halides High polarity due to Cl; used as intermediate
3a-3h (from ) Varied (e.g., alkyl, aryl) -Cl Same as above Tuned solubility/reactivity via N2 substituents
2-Benzyl-5-ethenylpyridazin-3(2H)-one -Benzyl -Ethenyl Likely analogous alkylation Lower polarity vs. Cl; enhanced π-conjugation

Key Observations:

  • The benzyl group at position 2 increases steric bulk, which may influence binding interactions in biological systems or catalytic processes .

Heterocyclic Analogs: Isoquinolinones and Dihydroisobenzoquinolones

highlights transition metal-free synthesis of isoquinolin-1(2H)-one and dihydroisobenzoquinoline-3(2H)-one. Although structurally distinct from pyridazinones, these compounds share pharmacological relevance:

Compound Class Core Structure Synthesis Method Pharmacological Activity
Pyridazinones (e.g., 2-Benzyl-5-ethenyl) Two adjacent N atoms Alkylation Understudied; analogs show cardiovascular effects
Isoquinolin-1(2H)-ones Fused benzene-pyridone t-BuOK-catalyzed cascade Antihypertensive, antitumor
Dihydroisobenzoquinoline-3(2H)-ones Benzofused quinoline Same as above Natural product precursors

Key Comparisons:

  • Synthesis Complexity: Pyridazinones are synthesized via straightforward alkylation, whereas isoquinolinones require multi-component cascade reactions. The latter method avoids transition metals, enhancing sustainability .
  • Bioactivity: Isoquinolinones exhibit well-documented antihypertensive and antitumor effects, whereas pyridazinones are less explored but have shown promise in cardiovascular research (e.g., milrinone analogs) .

Physicochemical and Functional Insights

Solubility and Reactivity

  • Polarity : The ethenyl group in this compound reduces polarity compared to 5-chloro derivatives, likely improving lipid solubility and membrane permeability.
  • Reactivity : The ethenyl substituent may participate in Diels-Alder or polymerization reactions, unlike chloro groups, which are more inert but amenable to nucleophilic substitution .

Pharmacological Potential

While direct data on this compound is lacking, pyridazinone analogs demonstrate:

  • Antimicrobial Activity: Some 5-substituted pyridazinones show efficacy against bacterial strains .

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